Combretastatin A-2

Description

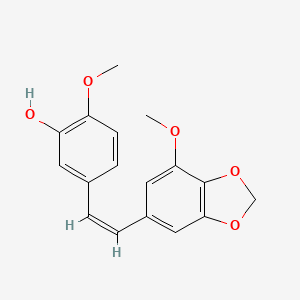

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16O5 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

2-methoxy-5-[(Z)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol |

InChI |

InChI=1S/C17H16O5/c1-19-14-6-5-11(7-13(14)18)3-4-12-8-15(20-2)17-16(9-12)21-10-22-17/h3-9,18H,10H2,1-2H3/b4-3- |

InChI Key |

YTVCXBVFGQEBAL-ARJAWSKDSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC2=CC3=C(C(=C2)OC)OCO3)O |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC3=C(C(=C2)OC)OCO3)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC3=C(C(=C2)OC)OCO3)O |

Synonyms |

3,4-(methylenedioxy)-5-methoxy-3'-hydroxy-4'-methoxystilbene combretastatin A-2 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Combretastatin A 2

Isolation and Initial Structural Elucidation of Combretastatin (B1194345) A-2

Combretastatin A-2 is one of several combretastatins isolated from the South African tree Combretum caffrum. researchgate.netcdnsciencepub.comresearchgate.netcdnsciencepub.com The initial isolation efforts involved the extraction of plant material, typically stem wood, followed by a series of chromatographic separation steps. researchgate.netcdnsciencepub.comgoogle.com Early investigations of Combretum caffrum for cell-growth inhibitory substances led to the discovery of combretastatins A-2, A-3, and B-2. researchgate.netcdnsciencepub.com

Structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including high-resolution 1H and 13C nuclear magnetic resonance (NMR) and mass spectral analyses. researchgate.netcdnsciencepub.com These analyses were crucial in determining the connectivity of atoms and the functional groups present in the molecule. The structure of this compound was firmly established, revealing it to be a stilbene (B7821643) with specific substitution patterns on its two phenyl rings and a Z-configuration about the ethylene (B1197577) bridge. researchgate.netcdnsciencepub.com The Z-configuration was assigned based on the olefinic 1H NMR coupling constant, which was observed to be 12.16 Hz, consistent with cis protons. cdnsciencepub.com This structural assignment was later unequivocally confirmed by total synthesis. cdnsciencepub.com

Total Synthetic Methodologies for this compound

The establishment of the structure of this compound paved the way for the development of total synthetic routes to access this compound and its analogues in larger quantities for further study. The total synthesis not only confirmed the assigned structure but also provided a means to explore structural modifications.

Wittig Reaction-Based Synthetic Routes

The Wittig reaction has been a prominent strategy in the total synthesis of this compound and its analogues, primarily for the formation of the crucial stilbene double bond. researchgate.netcdnsciencepub.comkhanacademy.orgd-nb.infomdpi.com This reaction involves the coupling of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to form an alkene. khanacademy.org

In the synthesis of this compound, a practical synthetic route has been illustrated starting from methyl gallate. researchgate.netcdnsciencepub.com This route involves a series of intermediates leading to the required aldehyde and phosphonium salt precursors for the Wittig reaction. researchgate.netcdnsciencepub.com The Wittig reaction is employed as a key step to construct the stilbene core with the desired Z-stereochemistry. researchgate.netcdnsciencepub.com However, achieving high Z-selectivity in Wittig reactions can be challenging, as E-isomers are often predicted as major products, especially in the presence of lithium salts. cdnsciencepub.com Despite this, in the synthesis of combretastatin A-3, a closely related stilbene, the Z-isomer was the predominant product, suggesting kinetic control influenced by steric factors. cdnsciencepub.com Analogous results were observed in the parallel synthesis of combretastatin A-1. cdnsciencepub.com

Development of Scalable Synthetic Procedures for this compound

Developing scalable synthetic procedures is essential for producing sufficient quantities of this compound for extensive biological evaluation and potential clinical development. The original synthesis of this compound has been modified to provide an efficient scale-up procedure. nih.govgoogle.com These modifications aim to optimize reaction conditions, improve yields, and simplify purification processes to make the synthesis more practical for larger scales. nih.govgoogle.com

One approach to achieving scalability involves the careful selection of reagents and reaction conditions that are amenable to larger reaction volumes and easier handling. The conversion of intermediates through steps like phosphorylation and subsequent deprotection have been optimized for a practical route to prodrug forms, which often have improved solubility properties important for formulation and administration. nih.govgoogle.com

Design and Preparation of this compound Analogues and Derivatives

The biological activity of this compound and other combretastatins, particularly their interaction with tubulin, has motivated the design and synthesis of numerous analogues and derivatives. google.comkhanacademy.orgnih.govnih.govacs.orgbohrium.com These modifications are explored to potentially improve potency, enhance pharmacokinetic properties, overcome resistance mechanisms, or alter the spectrum of activity.

Strategies for A-Ring and B-Ring Modifications

Modifications to the A-ring and B-ring of the combretastatin structure are common strategies to explore the structure-activity relationship and develop novel compounds with potentially improved properties. khanacademy.orgnih.govacs.orguobasrah.edu.iqbohrium.comresearchgate.netacs.org The A-ring typically bears a 3,4,5-trimethoxy substitution pattern in many potent combretastatins, including combretastatin A-4. uobasrah.edu.iqucl.ac.uk Modifications to this ring can involve altering the substitution pattern, replacing methoxy (B1213986) groups with other functionalities, or substituting the phenyl ring with other cyclic systems. acs.orgresearchgate.net Studies have shown that the binding space around the A-ring may be small, as bulkier analogues have sometimes shown lower activity. researchgate.net However, analogues with smaller substituents, such as trifluoro groups, have been reported to be equally potent. researchgate.net

The B-ring also offers sites for modification. In this compound, the B-ring has a 3'-hydroxy-4'-methoxy substitution pattern with a methylenedioxy group. cdnsciencepub.com Modifications to the B-ring can involve changes to the hydroxyl or methoxy groups, or the introduction of other substituents. nih.gov Replacing the ethylene bridge with heterocyclic rings is another strategy to restrict the conformation and create cis-locked analogues. nih.govbohrium.comucl.ac.ukacs.org Examples include replacing the olefinic bond with imidazole, pyrazole, or triazole rings. nih.govbohrium.comucl.ac.uk Modifications to the B-ring have shown varied effects on bioactivity, with some modifications leading to decreased activity, while others, such as the replacement of the 3'-OH with an amino group, have maintained activity and improved water solubility. nih.gov

Stereochemical Control in this compound Synthesis

Maintaining the Z-stereochemistry of the double bond is crucial for the biological activity of many combretastatins, including this compound. cdnsciencepub.comnih.govnih.govacs.orgrsc.org The cis conformation is generally associated with higher cytotoxic activity, and cis-trans isomerization can lead to a significant reduction in potency. google.comnih.govbohrium.com Therefore, stereochemical control during the synthesis of the stilbene core is a critical aspect of developing effective synthetic methodologies.

As mentioned earlier, the Wittig reaction, while widely used, can produce mixtures of Z and E isomers. cdnsciencepub.comd-nb.infomdpi.com Strategies to favor the desired Z-isomer often involve carefully controlled reaction conditions, including the choice of ylide, base, solvent, and temperature. The Still-Gennari modification of the Horner-Emmons reaction, for instance, is known for its high stereoselectivity towards cis-unsaturated esters. nih.gov

Heterocyclic Replacements for the Ethene Bridge in Combretastatin Analogues

Replacing the ethene bridge with heterocyclic rings is a strategy employed to restrict the molecule's conformation, preventing cis-trans isomerization and potentially improving metabolic stability. mdpi.comspandidos-publications.com This approach aims to maintain the critical spatial arrangement between the two phenyl rings necessary for activity. spandidos-publications.com

Examples of heterocyclic replacements explored in combretastatin analogues (though often focusing on CA-4, the principles are applicable to the combretastatin scaffold) include β-lactam (2-azetidinone), tetrazole, imidazole, and benzoxepin rings. mdpi.comspandidos-publications.com Replacing the ethylene bridge with a 1,4-diaryl-2-azetidinone (β-lactam) ring has provided a rigid scaffold that prevents isomerization and retains a similar spatial arrangement to the cis conformation of CA-4. mdpi.comspandidos-publications.com Studies on β-lactam compounds like CA-104 and CA-432 have shown anti-endothelial and anti-angiogenic effects. mdpi.comspandidos-publications.com Substitution of the olefinic bond with a 2-aminoimidazole has been shown to enhance tubulin binding activity and can increase water solubility. mdpi.com

While some heterocyclic replacements have shown promise, others have resulted in a loss of cytotoxicity. For instance, some heterocyclic bridge replacements with a small methyl group led to a significant decrease in cytotoxicity, although oxazole-containing compounds did exhibit antitubulin activity. globalresearchonline.net

Prodrug Development for this compound and Related Structures

The poor water solubility of many combretastatins, including CA-2, has been a major obstacle in their pharmaceutical development. globalresearchonline.netingentaconnect.combenthamdirect.com Prodrug strategies are employed to overcome this limitation by creating derivatives with improved solubility and pharmacokinetic properties, which are then converted back to the active drug in the body. researchgate.netglobalresearchonline.netbenthamdirect.comtandfonline.comresearchgate.netd-nb.infonih.govmdpi.com

Phosphate (B84403) Ester Prodrug Approaches

Phosphate ester prodrugs are a common strategy to enhance the water solubility of combretastatins. researchgate.netglobalresearchonline.netbenthamdirect.comtandfonline.comresearchgate.net These prodrugs are typically designed to be cleaved by cellular phosphatases in vivo, releasing the active combretastatin. ucl.ac.uk

For this compound, a practical route to its disodium (B8443419) phosphate prodrug has been developed. ingentaconnect.comnih.gov This synthesis involves the phosphorylation of CA-2 using in situ formation of dibenzylchlorophosphite, followed by cleavage of the benzyl (B1604629) ester protective groups with bromotrimethylsilane (B50905) to yield a phosphoric acid intermediate. ingentaconnect.comnih.gov This intermediate is then treated with sodium methoxide (B1231860) to form the disodium phosphate salt. ingentaconnect.comnih.gov

Various metal and ammonium (B1175870) cation salts of the phosphoric acid intermediate of CA-2 have been synthesized and evaluated for their solubility behavior. ingentaconnect.comnih.gov This highlights the research effort to find phosphate salt formulations with optimal properties. ingentaconnect.comnih.gov

Other Chemical Prodrug Formulations

Beyond phosphate esters, other chemical modifications have been explored to create combretastatin prodrugs with improved properties. researchgate.nettandfonline.comresearchgate.net These approaches aim to enhance solubility, stability, or targeted delivery.

Examples of other chemical prodrug formulations investigated for combretastatins (again, often focusing on CA-4 but relevant to the general approach) include amino acid salts, sulfamate (B1201201) derivatives, and formulations utilizing linker strategies for targeted release. researchgate.netresearchgate.netnih.govgoogle.comacs.org Long-chain acylated prodrugs have been developed to potentially improve circulation time in vivo. researchgate.net Photo-removable groups, bioreductive triggers, or chemical groups targeting enzymes overexpressed in tumors have also been applied to develop novel prodrugs with improved and more selective anticancer activity. researchgate.net For instance, prodrugs activated by β-galactosidase, an enzyme elevated in certain cancer cells, have been explored. rsc.org

Some prodrug strategies involve linking the combretastatin to a targeting group, such as folic acid, to enhance specific delivery to tumor cells that overexpress the corresponding receptor. acs.org This can lead to more selective tumor damage. acs.org

Research continues into various chemical prodrug formulations to overcome the limitations of native combretastatins and improve their therapeutic potential. benthamdirect.commdpi.comresearchgate.netnih.gov

Molecular and Cellular Mechanisms of Action of Combretastatin A 2

Interaction with Tubulin and Microtubule Dynamics

The primary cellular target of Combretastatin (B1194345) A-2 is tubulin, the protein subunit of microtubules. nih.govbenthamdirect.com Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, structure, and intracellular transport. researchgate.net By interfering with microtubule dynamics, Combretastatin A-2 effectively disrupts these vital cellular processes.

This compound competitively inhibits the binding of colchicine (B1669291) to tubulin, indicating that it interacts with the colchicine binding site on the β-tubulin subunit. elsevierpure.commdpi.comnih.gov This binding occurs at the interface between the α- and β-tubulin subunits. researchgate.netnih.govresearchgate.net Structurally, combretastatins share similarities with colchicine, both possessing a trimethoxyphenyl ring which is crucial for this interaction. mdpi.comnih.gov

Studies have demonstrated that the binding of this compound to tubulin is a rapid process, even at low temperatures, in contrast to the slower, temperature-dependent binding of colchicine. elsevierpure.com Although the binding is tight, this compound dissociates from tubulin more rapidly than colchicine. The effectiveness of this compound as an antimitotic agent is largely attributed to the speed of its binding to tubulin. elsevierpure.com

By binding to the colchicine site, this compound inhibits the polymerization of tubulin dimers into microtubules. elsevierpure.commdpi.comnih.govmdpi.com This action disrupts the dynamic instability of microtubules, which is essential for their function, particularly during cell division. nih.gov The cis-stilbene (B147466) configuration of this compound is a key structural feature for its potent inhibitory activity on tubulin polymerization. mdpi.comnih.gov The inhibition of microtubule assembly prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. nih.govuobasrah.edu.iq

In addition to inhibiting the formation of new microtubules, this compound also actively promotes the depolymerization of existing microtubules. nih.govnih.govamegroups.org This leads to a significant disruption of the microtubule network within the cell. nih.govresearchgate.net The destabilization and subsequent breakdown of the microtubular cytoskeleton affects not only cell division but also the maintenance of cell shape and intracellular transport. researchgate.net This depolymerizing effect is a hallmark of agents that bind to the colchicine site on tubulin. mdpi.comnih.gov

| Mechanism | Description | Key Features |

|---|---|---|

| Binding Site | Binds to the colchicine site on the β-tubulin subunit. elsevierpure.commdpi.comnih.gov | Competitive inhibition of colchicine binding; Rapid binding kinetics. elsevierpure.com |

| Tubulin Polymerization | Potently inhibits the assembly of tubulin dimers into microtubules. elsevierpure.comnih.gov | Requires cis-stilbene configuration for high activity. mdpi.comnih.gov |

| Microtubule Dynamics | Induces depolymerization of existing microtubules, disrupting the cytoskeleton. nih.govnih.govresearchgate.net | Leads to mitotic spindle disruption. nih.gov |

Cell Cycle Arrest and Mitotic Disruption

The disruption of microtubule dynamics by this compound has profound consequences on cell cycle progression, leading to a halt in cell division.

As a direct result of inhibiting tubulin polymerization and disrupting mitotic spindle formation, this compound causes cells to arrest in the G2/M phase of the cell cycle. mdpi.comnih.govnih.gov This mitotic block prevents the cell from proceeding through metaphase, as the chromosomes cannot align properly on a functional spindle apparatus. uobasrah.edu.iqnih.gov Prolonged arrest at this stage triggers downstream signaling pathways that can ultimately lead to cell death. nih.govmolbiolcell.org Studies on related compounds like Combretastatin A-4 have shown that this mitotic arrest is associated with elevated levels of key regulatory proteins such as cyclin B1. nih.gov

| Effect | Phase of Cell Cycle | Underlying Mechanism |

|---|---|---|

| Cell Cycle Arrest | G2/M Phase. mdpi.comnih.govnih.gov | Disruption of the mitotic spindle prevents proper chromosome segregation, activating the spindle assembly checkpoint. researchgate.net |

| Mitotic Disruption | Mitosis (M Phase). nih.gov | Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle. uobasrah.edu.iq |

Programmed Cell Death Pathways Initiated by this compound

The sustained mitotic arrest induced by this compound ultimately triggers programmed cell death (PCD), primarily through apoptosis and mitotic catastrophe. researchgate.netnih.govnih.gov This process involves the activation of specific molecular pathways that lead to the orderly dismantling of the cell.

The prolonged activation of the spindle assembly checkpoint leads to mitochondrial membrane permeabilization, which is a critical step in the intrinsic pathway of apoptosis. researchgate.net This results in the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.net Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases, such as caspase-9. researchgate.netnih.gov Activated caspase-9, in turn, cleaves and activates executioner caspases, like caspase-3. researchgate.netaacrjournals.org

Executioner caspases are responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. researchgate.netaacrjournals.org The process is also regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax are activated, and anti-apoptotic members like Bcl-2 can be downregulated, further promoting the apoptotic cascade. nih.govresearchgate.netscielo.org In some cases, cell death can occur through mitotic catastrophe, a mode of death resulting from aberrant mitosis, which may or may not involve caspases. researchgate.netnih.gov

| Protein/Family | Role in Apoptosis | Observed Effect |

|---|---|---|

| Bcl-2 Family | Regulate mitochondrial membrane permeability. scielo.org | Down-regulation of anti-apoptotic proteins (e.g., Bcl-2). researchgate.net |

| Cytochrome c | Released from mitochondria to initiate apoptosome formation. researchgate.net | Release into the cytoplasm is a key event. researchgate.net |

| Caspase-9 | Initiator caspase activated by the apoptosome. nih.gov | Activation is observed following treatment. researchgate.net |

| Caspase-3 | Executioner caspase that cleaves cellular substrates. aacrjournals.org | Activation leads to PARP cleavage and DNA fragmentation. researchgate.net |

| PARP | A substrate of caspase-3; its cleavage is a hallmark of apoptosis. researchgate.net | Cleavage is induced following caspase activation. researchgate.net |

Activation of Apoptotic Signaling Cascades

This compound, like other microtubule-targeting agents, induces apoptosis or programmed cell death in cancer cells. This process is initiated by its interaction with tubulin. Combretastatins bind to the colchicine-binding site on the β-tubulin subunit, leading to the depolymerization of microtubules. nih.gov This disruption of the microtubule network is a critical cellular stress signal that triggers a cascade of events culminating in apoptosis.

The primary mechanism involves arresting the cell cycle at the G2/M phase. nih.gov The failure to form a proper mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint, which, if prolonged, directs the cell towards an apoptotic fate. ox.ac.uk This mitotic arrest is linked to the activation of several key apoptotic signaling pathways:

The Intrinsic (Mitochondrial) Pathway: This is a major route for apoptosis induction by combretastatins. Disruption of the microtubule cytoskeleton leads to the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of mitochondrial integrity. researchgate.netnih.gov

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is shifted in favor of apoptosis. researchgate.nettaylorandfrancis.com This can occur through mechanisms such as the hyperphosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which inactivates them, and the activation of pro-apoptotic "BH3-only" proteins like Bim. nih.govnih.gov

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic effector proteins like Bax and Bak leads to the formation of pores in the outer mitochondrial membrane. frontiersin.orgresearchgate.net

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govmdpi.com

Caspase Activation: In the cytosol, cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome. nih.gov This complex recruits and activates initiator caspase-9. nih.govresearchgate.net Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. nih.govproquest.com These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. proquest.comyoutube.com

| Pathway Component | Role in Combretastatin-Induced Apoptosis |

| Tubulin Binding | Initiates microtubule depolymerization, leading to cell cycle arrest. nih.gov |

| Cell Cycle Arrest | Halts cell division at the G2/M phase, triggering apoptotic signals. nih.gov |

| Bcl-2 Family | Regulates mitochondrial membrane permeability; balance shifts to favor pro-apoptotic members. researchgate.netnih.gov |

| Mitochondria | Releases cytochrome c into the cytosol upon receiving pro-apoptotic signals. nih.govmdpi.com |

| Caspase Cascade | Executes the apoptotic program through a proteolytic cascade, starting with caspase-9 and leading to effector caspases like caspase-3. nih.govproquest.com |

Vascular Disrupting Activity (VDA) in Tumor Microenvironment

A hallmark of the combretastatin family, including this compound, is their potent activity as Vascular Disrupting Agents (VDAs). Unlike anti-angiogenic agents that primarily inhibit the formation of new blood vessels, VDAs target and destroy the established, albeit abnormal, vasculature within the tumor microenvironment. nih.govnih.gov This leads to a rapid shutdown of blood flow to the tumor core, depriving cancer cells of oxygen and nutrients and causing extensive secondary hemorrhagic necrosis. nih.govtaylorandfrancis.com

Direct Effects on Tumor Endothelial Cells

The selectivity of combretastatins for tumor vasculature is attributed to the distinct characteristics of tumor endothelial cells compared to those in normal, healthy tissues. Tumor endothelial cells are actively proliferating and possess a less organized and more dynamic cytoskeleton, making them particularly sensitive to microtubule-destabilizing agents. aacrjournals.orgnih.gov

Upon exposure to combretastatins, tumor endothelial cells undergo rapid and profound morphological changes. The depolymerization of the microtubule network leads to a collapse of the cytoskeleton. amdbook.org This results in the cells retracting, rounding up, and losing their flattened shape, a process that can be observed within minutes of exposure. ashpublications.orgnih.gov This change in cell shape directly contributes to the disruption of the vessel wall integrity. Furthermore, proliferating endothelial cells are significantly more sensitive to the cytotoxic and apoptotic effects of combretastatins than their quiescent counterparts. aacrjournals.orgnih.gov

Mechanisms of Tumor Vascular Collapse

The collapse of tumor vasculature induced by this compound and its analogues is a multi-faceted process driven by the initial cytoskeletal changes in endothelial cells.

Increased Vascular Permeability: The rounding of endothelial cells and the disruption of cell-cell junctions lead to the formation of gaps in the endothelial lining. This significantly increases the permeability of the tumor blood vessels. ox.ac.uknih.gov Plasma and fluids leak from the vessels into the tumor interstitium, causing a rapid rise in interstitial fluid pressure. ox.ac.ukaacrjournals.org This elevated pressure can compress and collapse the already fragile tumor vessels from the outside.

Disruption of Endothelial Cell Junctions: Combretastatins interfere with key molecules responsible for cell-cell adhesion, particularly vascular endothelial-cadherin (VE-cadherin). taylorandfrancis.comnih.gov VE-cadherin is crucial for maintaining the integrity of the endothelial barrier. Disruption of VE-cadherin signaling further weakens the vessel wall and contributes to increased permeability. taylorandfrancis.com

Cytoskeletal Reorganization and Blebbing: The effect on tubulin has downstream consequences on the actin cytoskeleton. Within minutes of exposure, activation of the Rho/Rho-kinase pathway leads to increased actin-myosin contractility, stress fiber formation, and membrane blebbing. ashpublications.org These dynamic changes in cell morphology are incompatible with the maintenance of a stable blood vessel structure.

Blood Flow Stasis and Thrombosis: The combination of endothelial cell shape change, which narrows the vessel lumen, and increased vascular permeability, which raises blood viscosity due to fluid loss, leads to a dramatic reduction in blood flow velocity. ox.ac.ukamdbook.orgelsevierpure.com This sluggish blood flow (stasis) can promote thrombosis, further occluding the vessels and ensuring a complete and sustained vascular shutdown. amdbook.org Histological assessments following treatment with combretastatins show that a vast majority of tumor vessels become non-functional within hours. elsevierpure.com

| Mechanism | Consequence for Tumor Vasculature |

| Endothelial Cell Shape Change | Narrowing of the vessel lumen, disruption of barrier function. nih.gov |

| Increased Permeability | Increased interstitial pressure, vessel compression. ox.ac.uk |

| VE-Cadherin Disruption | Loss of cell-cell adhesion, compromised vessel integrity. taylorandfrancis.com |

| Reduced Blood Flow | Ischemia, hypoxia, and extensive necrosis of the tumor core. elsevierpure.com |

Anti-angiogenic Effects and Inhibition of Capillary Tube Formation

In addition to their primary role as VDAs, combretastatins also exhibit anti-angiogenic properties, meaning they can inhibit the formation of new blood vessels. nih.gov This dual activity makes them particularly effective anti-cancer agents. Angiogenesis is a complex process involving endothelial cell proliferation, migration, and differentiation into capillary-like structures.

Combretastatins interfere with these processes at several levels. By disrupting microtubule dynamics, they inhibit the motility and migration of endothelial cells, which are essential steps for sprouting new vessels. nih.gov Furthermore, in vitro studies have demonstrated that combretastatins effectively inhibit the ability of endothelial cells to form capillary-like tubes or networks when cultured on a basement membrane matrix. nih.govresearchgate.net This inhibitory effect is also linked to the disruption of VE-cadherin signaling, which is vital for the assembly of endothelial cells into stable tubular structures. nih.gov Some studies also suggest that combretastatins can down-regulate the expression and secretion of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2). nih.govresearchgate.net

Exploration of Other Preclinical Biological Activities of this compound

While the anti-cancer activities of this compound are the most prominent, preclinical research has explored other potential biological effects.

Antimicrobial Activity

The potential of natural products as sources for new antimicrobial agents is an area of active investigation. Stilbenoid compounds, including the combretastatins, have been evaluated for such properties. Research has shown that certain combretastatin derivatives and related nitrostyrenes exhibit antimicrobial activity against a range of bacteria and fungi. nih.gov For instance, Combretastatin B-5, a related compound, showed strong bactericidal effects against Staphylococcus aureus. nih.gov While extensive data specifically for this compound is limited, the general chemical scaffold of combretastatins has demonstrated potential in this area, warranting further investigation. nih.govresearchgate.net

Preclinical Efficacy and Biological Evaluation of Combretastatin A 2 and Analogues

In Vitro Anti-proliferative Activity Profiling

The anti-proliferative effects of Combretastatin (B1194345) A-2 and its analogues have been evaluated across a range of cancer cell lines to understand their spectrum of activity.

Sensitivity Across Various Preclinical Cancer Cell Lines

Studies have shown that Combretastatin A-2 analogues exhibit varying degrees of anti-proliferative activity depending on the cancer cell line. For instance, polymethylenedioxy analogues of this compound were tested against human colon colorectal adenocarcinoma cells (HT-29), human cervical cancer cells (HeLa), human ovarian cancer cells (SK-OV-3), and human lung carcinoma cells (A549). researchgate.netd-nb.info HT-29 cells were strongly inhibited by most synthetic stilbenes with IC50 values ranging from 0.009–1.9 μM, while moderate activity was observed in HeLa cells. researchgate.netd-nb.info The inhibitory activity was limited in SK-OV-3 and A549 cell lines. researchgate.netd-nb.info In contrast, normal cells like canine kidney cells (MDCK) and human keratinocytes (HaCaT) showed resistance to the growth inhibition mediated by these stilbenes. researchgate.netd-nb.info

Interactive Table 1: In Vitro Anti-proliferative Activity of this compound Analogues (Example Data)

| Compound | Cell Line | IC50 (μM) |

| Analogue 1 | HT-29 | 0.009 |

| Analogue 12 | HT-29 | 1.9 |

| Analogue 2 | HeLa | 1.19 |

| Analogue 5 | HeLa | 3.59 |

| Analogue 6 | A549 | Most potent |

| Analogue 8 | HaCaT | 41.07 |

| Analogue 14 | HaCaT | 135.57 |

Note: Data is illustrative and based on findings where specific IC50 values were mentioned for select compounds and cell lines. researchgate.netd-nb.info

The sensitivity of cancer cell lines to these compounds showed larger variability compared to normal cells. researchgate.netd-nb.info

Comparative Cytotoxicity with Lead Compounds and Novel Analogues

Combretastatin A-4 is often used as a reference due to its potent cytotoxicity. researchgate.netd-nb.infoplos.orgucl.ac.ukmdpi.com Comparisons have shown that while many novel analogues are synthesized based on the CA-4 structure, some CA-2 analogues also exhibit significant potency. researchgate.netd-nb.info

In one study, CA-4 and its 4-methoxy analogue (Analogue 2) were found to be among the most potent derivatives tested against HT-29 cells, with IC50 values of 9 nM and 20 nM, respectively. researchgate.netd-nb.info Polymethylenedioxy analogues of Analogue 2 generally showed reduced activities. researchgate.netd-nb.info However, compounds with bulkier substituents, such as Analogue 5 and Analogue 6, showed enhanced activities against certain cell lines, with Analogue 5 being almost equally potent to Analogue 2 against HeLa cells, and Analogue 6 being the most potent against A549 cells among the tested analogues. researchgate.netd-nb.info The cis-isomers of these stilbenes typically demonstrated much stronger antiproliferative activities compared to their trans-isomers. researchgate.netd-nb.info For example, the IC50 of Analogue 2 (cis) was reported to be 10-fold less than its trans-isomer (Analogue 9). researchgate.netd-nb.info

Studies on heterocyclic analogues of combretastatins, while often focusing on CA-4 derivatives, provide context for the structural modifications that can impact cytotoxicity. mdpi.com Some heterocyclic analogues have shown potent activity against various cancer cell lines, including leukemia cells (CEM-13, MT-4, HL-60), glioblastoma (SF-295), melanoma (MDA-MB435), and prostate cancer (PC3M). mdpi.commdpi.com For instance, certain β-lactam derivatives of combretastatin A showed high potency in breast cancer cell lines (MCF-7 and MDA-MB-231). mdpi.com While these studies primarily discuss CA-4 analogues, they highlight the structural features and modifications that are generally important for the cytotoxic activity of combretastatin-like compounds, such as the presence of a trimethoxyphenyl ring and the configuration of the linker between the aromatic rings. wikipedia.orgmdpi.comwikipedia.orgnih.gov

In Vivo Anticancer Efficacy in Preclinical Models

The in vivo efficacy of combretastatins, including CA-2 analogues, has been investigated in preclinical animal models to assess their impact on tumor growth and vasculature.

Efficacy in Murine Xenograft Tumor Models

Murine xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo anticancer efficacy of potential therapeutic agents. archivesofmedicalscience.comthno.orgoup.comresearchgate.net While many studies in xenograft models focus on CA-4 or its prodrug CA4P due to their more advanced development stage, the principles of vascular disruption and tumor growth inhibition observed are relevant to the combretastatin class. archivesofmedicalscience.comoup.comresearchgate.netiiarjournals.orgnih.govjci.org

Combretastatin A4 phosphate (B84403) (CA4P), a water-soluble prodrug of CA-4, has been shown to cause rapid collapse in tumor blood flow in vivo, leading to tumor necrosis. oup.comiiarjournals.orgnih.govjci.org Studies in nude mice bearing various human tumor xenografts, such as rat bladder tumors implanted in nude mice, have demonstrated that CA4P treatment significantly slowed tumor growth and accelerated necrosis development. nih.gov Similarly, in a nude mouse xenograft model of anaplastic thyroid cancer, combinations including CA4P showed significant efficacy against tumor growth. oup.com PEGylated liposomal encapsulation of CA-4 has also been shown to significantly reduce tumor growth in a murine 4T1 triple-negative breast cancer model. researchgate.net

Although direct in vivo studies specifically on this compound in xenograft models are less frequently reported compared to CA-4, the shared mechanism of tubulin binding and vascular disruption suggests that potent CA-2 analogues would likely exert similar effects on tumor vasculature and growth in these models. wikipedia.orgnih.govmdpi.com

Activity in Syngeneic Tumor Models

Syngeneic tumor models, which involve implanting tumor cells into immunocompetent animals of the same genetic background, are valuable for evaluating the interplay between the therapeutic agent and the host immune system, as well as the effects on the tumor vasculature. nih.goviiarjournals.orgnih.gov

Studies using syngeneic tumor models have investigated the effects of combretastatin derivatives on tumor growth and vascular density. In a syngeneic rat rhabdomyosarcoma model, CA-4 phosphate demonstrated a size-dependent increase in tumor growth delay. iiarjournals.org Another study in a syngeneic mouse model evaluated the anti-vascular activity of novel combretastatin analogues, including triazole and tetrazole derivatives. nih.govnih.gov These compounds showed a strong reduction of microvascular density after administration. nih.govnih.gov Furthermore, combining low-dose CA4P with tumor cell immunization in a rat colon cancer model significantly enhanced tumor retardation and antitumor immune reactivity compared to either treatment alone. aacrjournals.org These findings highlight the potential of combretastatins and their analogues to impact tumor growth and the tumor microenvironment in immunocompetent settings.

Impact on Tumor Growth Delay and Regression

A key aspect of the preclinical evaluation of combretastatins is their ability to induce tumor growth delay and regression. nih.govwikipedia.orgresearchgate.netnih.gov This effect is primarily attributed to their vascular disrupting activity, which leads to a rapid shutdown of blood flow within the tumor, causing hypoxia and subsequent necrosis. nih.govoup.comiiarjournals.orgnih.govjci.org

In various preclinical models, including murine xenografts and syngeneic tumors, combretastatin derivatives have been shown to significantly delay tumor growth. wikipedia.orgresearchgate.netiiarjournals.orgnih.gov While complete tumor regression might not always be achieved with single-agent therapy, the induction of widespread necrosis is a characteristic outcome. oup.comiiarjournals.orgnih.gov For example, CA4P treatment in a rat bladder tumor xenograft model significantly slowed growth and increased the fraction of necrotic tissue. nih.gov In a study using a murine H22 subcutaneous tumor model, nanoparticles of a CA-4 sodium salt analogue significantly decreased tumor volume and prolonged survival time, particularly in combination with sorafenib. ciac.jl.cn The extent of tumor growth delay and regression can be influenced by factors such as the specific combretastatin analogue used, the tumor type, the dose and schedule of administration, and whether the compound is used alone or in combination with other therapies. iiarjournals.orgaacrjournals.orgciac.jl.cn The rapid and profound impact on tumor vasculature underscores the potential of combretastatins, including promising CA-2 analogues, as vascular disrupting agents in cancer therapy. nih.govnih.govjci.orgnih.gov

Induction of Tumor Necrosis in Preclinical Models

Preclinical studies have extensively demonstrated that combretastatin vascular disrupting agents (VDAs), most notably Combretastatin A-4 phosphate (CA4P), induce rapid and significant tumor necrosis. The primary mechanism involves the selective shutdown of the tumor vasculature, leading to ischemia and subsequent death of tumor cells. These agents target the endothelial cells lining the tumor blood vessels, causing their disruption and collapse.

Studies using CA4P have shown that it can cause extensive central necrosis within tumors, in some cases affecting up to 90% of the tumor mass. This vascular-mediated cytotoxicity results in a core of necrotic tissue, typically leaving a rim of viable tumor cells in the periphery. Early preclinical investigations involving physical disruption of tumor blood flow indicated that a sustained period of disruption is necessary for irreversible tumor necrosis to occur.

Combretastatin A-1 phosphate (CA1P), another prodrug analogue, has also been shown to induce severe hemorrhagic necrosis in murine tumor models.

Preclinical Combination Therapy Studies

Preclinical data supports the combination of CA4P with conventional treatments such as chemotherapy and radiotherapy. Furthermore, the potential for combining VDAs with antiangiogenic therapies has shown promise in preclinical models. Combination therapy approaches are also being explored as a strategy to overcome drug resistance mechanisms in cancer treatment.

Synergistic Effects with Established Chemotherapeutic Agents

Preclinical studies have demonstrated synergistic antitumor effects when combretastatin VDAs are combined with established chemotherapeutic agents. CA4P, in particular, has shown synergy with chemotherapy drugs like cisplatin (B142131) and carboplatin (B1684641) in rodent models.

Research involving human osteosarcoma xenografts demonstrated that the combination of CA4P and cisplatin significantly inhibited tumor growth and reduced lung metastasis compared to monotherapy. This combination exhibited synergistic effects at lower concentrations, leading to increased apoptosis and necrosis within the tumors and inhibited proliferation of osteosarcoma cells. Similarly, combining CA4DP (Combretastatin A-4 disodium (B8443419) phosphate) with cisplatin or vinblastine (B1199706) enhanced antitumor effects in xenograft models of Kaposi's sarcoma. A triple-drug combination including CA4P and paclitaxel (B517696) also showed excellent antineoplastic activity against anaplastic thyroid cancer in a nude mouse xenograft model.

Rational Combinations with Other Targeted Therapies

Combining combretastatin VDAs with other targeted therapies represents a rational strategy based on their distinct yet complementary mechanisms of action. While VDAs disrupt existing tumor blood vessels, antiangiogenic agents inhibit the formation of new ones. Preclinical models have shown that adding an anti-VEGF antibody to a VDA can attenuate the revascularization of the surviving tumor rim, leading to significantly increased antitumor activity. A phase I clinical trial combining CA4P with bevacizumab, a humanized anti-VEGF-A monoclonal antibody, appeared safe and well-tolerated, and preclinical models supported the enhanced tumor response observed with this combination.

In vitro studies combining sunitinib, an angiogenesis inhibitor, with CA-4 demonstrated synergistic anti-proliferative effects, suggesting the potential for synergistic antitumor outcomes with this combination. Furthermore, combining CA4P with an antibody targeting vascular endothelial (VE)-cadherin showed synergistic effects by blocking the assembly of new blood vessels. Sequential administration of CA4P with a necrosis-avid radiopharmaceutical, such as 131I-Hypericin, has also been explored in preclinical models. This strategy targets the residual cells located within the necrotic area induced by the VDA, showing synergistic targeted effects and prolonged survival in a xenograft model.

Data Tables

The following tables present selected data from preclinical studies involving Combretastatin A-4, its prodrug CA4P, and Combretastatin A-1 phosphate (CA1P), illustrating aspects of their preclinical evaluation.

Table 1: Plasma and Tumor AUC Values for CA4 and CA1 in MAC29 Tumor-Bearing Mice

| Compound | Plasma AUC (µg·h·ml⁻¹) | Tumor AUC (µg·h·ml⁻¹) |

| CA4 | 18.4 | 60.1 |

| CA1 | 10.4 | 13.1 |

Table 2: Tumor Volume and Doubling Time in RIF-1 Xenograft Mice Following Treatment

| Treatment Group | Tumor Volume on Day 15 (cm³) | Tumor Doubling Time (days) | Median Survival (days) |

| SMSDTTS (CA4P + ¹³¹I-Hyp) | 2.0 ± 0.89 | 7.8 ± 2.8 | 33 |

| Single Targeting Control (CA4P + Vehicle of ¹³¹I-Hyp) | 5.66 ± 1.66 | 4.4 ± 0.67 | 22 |

| Vehicle Control | 5.02 ± 1.0 | 4.5 ± 0.5 | 21 |

Note: SMSDTTS refers to Small Molecule Sequential Dual-Targeting Theragnostic Strategy.

Structure Activity Relationship Sar Studies of Combretastatin A 2

Influence of Stilbene (B7821643) Geometrical Isomerism (cis/trans Configuration) on Biological Activity

The geometrical isomerism of the stilbene double bond significantly influences the biological activity of combretastatins. The cis (Z) configuration is generally considered essential for potent antiproliferative activity and effective binding to the colchicine (B1669291) site on tubulin. d-nb.infowikipedia.orgnih.govresearchgate.nettaylorandfrancis.com The trans (E) isomer typically exhibits significantly lower potency. d-nb.infowikipedia.orgrsc.org For example, studies have shown that cis-isomers of stilbene analogues exhibit much stronger antiproliferative activities compared to their trans-isomers. d-nb.info The cis configuration allows the molecule to adopt a conformation that mimics colchicine, a known tubulin inhibitor, thereby facilitating binding to the colchicine binding site on tubulin. researchgate.netresearchgate.net

Significance of A-Ring Substitutions for Efficacy

The A-ring of combretastatin (B1194345) A-2 is typically a trimethoxyphenyl ring. researchgate.netwikipedia.org SAR studies on combretastatins, including insights from CA-4 analogues due to the structural similarities, suggest that the substitution pattern on the A-ring is critical for efficacy. The 3,4,5-trimethoxy substitution on the A-ring is often highlighted as an essential feature for potent activity. researchgate.netresearchgate.netmdpi.comsciforum.net Modifications or reductions in the number of methoxy (B1213986) groups on the A-ring can lead to decreased activity. mdpi.com For instance, replacing one of the methoxy groups with hydrogen on the A-ring of certain stilbene nitrile analogues resulted in decreased activity and enhanced lipophilicity. mdpi.com

Importance of B-Ring Substitutions for Biological Potency

The B-ring of combretastatin A-2 typically contains a methoxy and a hydroxyl group. wikipedia.org Substitutions on the B-ring play a significant role in the biological potency. For combretastatin analogues, the presence of a hydroxyl group, often at the 3' position, and a methoxy group, often at the 4' position, on the B-ring are important for activity. d-nb.inforesearchgate.netresearchgate.netsciforum.net However, some studies on CA-4 analogues have shown that the 3-hydroxy group might not be essential, while the 4-methoxy group is beneficial. plos.org Substitutions with halogens like bromine or fluorine at the 3-position of the B-ring have been explored and can be tolerated without a significant loss of activity. researchgate.net Replacing the B-ring with other moieties, such as heterocyclic systems, can impact potency. tandfonline.comresearchgate.netnih.gov For example, replacing the 3-hydroxy-4-methoxyphenyl B-ring of CA-4 with a 2-naphthyl moiety was shown to be a good surrogate, while other bicyclic systems like quinolyl and indolyl resulted in less potent analogues in some assays. tandfonline.com

Role of the Inter-Ring Bridging Moiety in Pharmacological Activity

The inter-ring bridging moiety in this compound is an ethylene (B1197577) bridge with a cis double bond. taylorandfrancis.comwikipedia.org This stilbene core is crucial for positioning the two aromatic rings in an appropriate conformation for interaction with the target. nih.gov The cis configuration and the presence of the double bond are important features for inhibiting tubulin polymerization. nih.gov Modifications to the bridging moiety, such as replacing the olefinic bond with heterocyclic rings (e.g., imidazole, pyrazole, triazole), have been explored to create conformationally restricted analogues and potentially improve stability and activity. nih.govbohrium.comresearchgate.netnih.govucl.ac.uk These modifications aim to lock the molecule in the active cis conformation and prevent isomerization. nih.govresearchgate.net Studies involving the replacement of the ethylene bridge with a 1,4-diaryl-2-azetidinone (β-lactam) ring have shown that such constrained analogues can exhibit anti-angiogenic effects. nih.gov The distance and relative orientation between the two aromatic rings, dictated by the bridge, are critical for effective binding to tubulin. taylorandfrancis.com

Computational Chemistry Approaches in SAR Analysis

Computational chemistry approaches, such as molecular docking and binding conformation studies, are valuable tools in SAR analysis of combretastatins and their analogues. d-nb.inforesearchgate.netbohrium.comnih.govacs.org These methods help to understand the likely binding modes and interactions of the compounds with their biological targets, primarily tubulin. d-nb.infonih.govnih.govacs.orgd-nb.info

Molecular Docking and Binding Conformation Studies

Molecular docking studies are used to predict how this compound and its analogues bind to the colchicine binding site on tubulin. researchgate.netnih.govnih.govacs.orgd-nb.info These studies can reveal the key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues in the binding pocket. nih.govnih.govd-nb.info Docking simulations can also help to explain the differences in activity observed between different analogues based on their predicted binding affinities and conformations. d-nb.inforesearchgate.netacs.orgbohrium.com For example, computational docking studies have suggested that the binding conformations of combretastatin analogues are highly dependent on the steric volume and electrostatic properties of substituents. d-nb.inforesearchgate.net These studies can complement experimental SAR data by providing a molecular-level understanding of the observed biological effects. bohrium.com

Identification of Key Pharmacophoric Features

Based on SAR studies and computational analyses, key pharmacophoric features essential for the biological activity of this compound and its analogues have been identified. These features include:

The cis configuration of the stilbene double bond. wikipedia.orgnih.govresearchgate.nettaylorandfrancis.comsciforum.net

The presence of a 3,4,5-trimethoxy-substituted A-ring. researchgate.netresearchgate.netmdpi.comsciforum.net

Appropriate substitution on the B-ring, often involving a hydroxyl and/or methoxy group, though variations are tolerated. d-nb.inforesearchgate.netresearchgate.netsciforum.net

A flexible yet appropriately spaced bridging moiety that allows the molecule to adopt the correct conformation for binding to the colchicine site on tubulin. nih.govtaylorandfrancis.com

These pharmacophoric features are crucial for the effective inhibition of tubulin polymerization and the resulting antiproliferative activity. researchgate.netacs.org

Advanced Research Methodologies and Emerging Insights for Combretastatin A 2

Preclinical Pharmacokinetic and Metabolic Profiling

Understanding the preclinical pharmacokinetic profile of Combretastatin (B1194345) A-2 is crucial for evaluating its potential as a therapeutic agent. Pharmacokinetic studies investigate how the compound is absorbed, distributed, metabolized, and excreted in animal models. While extensive data specifically on the preclinical pharmacokinetics of CA-2 is less readily available compared to CA-4, studies on related combretastatins provide insights into potential metabolic pathways and challenges.

Metabolic Transformation Studies

Metabolic transformation studies aim to identify the pathways and enzymes involved in the breakdown of Combretastatin A-2 within biological systems. Research on combretastatin prodrugs, such as combretastatin A1 phosphate (B84403) (CA1P), highlights the complexity of combretastatin metabolism, with numerous metabolites detected in plasma. researchgate.net These metabolic pathways can include aromatic hydroxylation, O-demethylation, glucuronidation, sulfation, and glutathionylation. whiterose.ac.uk The metabolic fate of CA-2 can influence its bioavailability, half-life, and the formation of potentially active or inactive metabolites. Identifying these transformations is essential for predicting the compound's behavior in vivo and designing strategies to optimize its pharmacokinetic properties.

Development of Novel Drug Delivery Systems

The development of novel drug delivery systems is a significant area of research for improving the therapeutic index of combretastatins, including this compound. These systems aim to enhance the solubility of hydrophobic combretastatins, improve their targeting to tumor tissue, reduce systemic toxicity, and potentially overcome mechanisms of resistance. nih.govarchivesofmedicalscience.com

Nanoparticle-Based Formulations for Enhanced Efficacy

Nanoparticle-based formulations, such as polymeric micelles and liposomes, have shown promise in delivering combretastatin derivatives. nih.govmdpi.comacs.org These nanoparticles can encapsulate hydrophobic combretastatins, increasing their solubility and allowing for intravenous administration. nih.gov Polymeric micelles, for instance, can be designed using materials like chitosan (B1678972) and fatty acids, offering properties such as pH and thermosensitivity that can facilitate drug release in the tumor microenvironment. nih.govmdpi.com Studies have demonstrated that encapsulating combretastatin derivatives in polymeric micelles can enhance their selectivity against cancer cells while reducing penetration into normal cells. nih.govnih.gov Functionalized nanoparticles, such as those modified with targeting peptides like cyclic NGR, have been explored to achieve tumor-specific delivery of combretastatins like CA-4, suggesting a similar approach could be beneficial for CA-2. rsc.org

Advanced Imaging Techniques for Preclinical Pharmacodynamics

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) for Vascular Assessment

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a widely used technique to evaluate tumor vascular function and its response to vascular disrupting agents like combretastatins. tandfonline.comscispace.comascopubs.orgismrm.org DCE-MRI involves the injection of a paramagnetic contrast agent, such as gadolinium-DTPA, and acquiring a series of T1-weighted images over time to measure the tissue concentration of the contrast agent. ascopubs.org By analyzing the kinetics of contrast agent uptake and washout, parameters related to blood flow, vascular permeability, and interstitial volume can be estimated using pharmacokinetic models. ascopubs.orgismrm.org Preclinical studies utilizing DCE-MRI have demonstrated that combretastatin derivatives, such as CA4P, can induce significant reductions in tumor perfusion and vascular permeability, providing quantitative evidence of their vascular disrupting effects. tandfonline.commedicaljournalssweden.seascopubs.org While specific DCE-MRI studies focusing solely on CA-2 are less documented in the provided context, the established utility of this technique for assessing the vascular effects of other combretastatins indicates its relevance for preclinical evaluation of CA-2.

Investigation of Preclinical Resistance Mechanisms

Understanding the mechanisms by which tumors develop resistance to combretastatins is crucial for developing strategies to overcome it and improve therapeutic outcomes. While combretastatins can induce significant tumor necrosis, a viable rim of tumor cells often remains, which can lead to recurrence and metastasis. oncotarget.com

Preclinical studies investigating resistance to combretastatins, primarily focusing on CA-4 and its derivatives, have identified several potential contributing factors. These include the survival of residual marginal tumor cells that may be less sensitive to the drug's effects, and potentially enhanced angiogenesis in the surviving tumor rim. oncotarget.comacs.org Although the specific resistance mechanisms related to this compound require further dedicated investigation, insights from studies on other combretastatins suggest that factors such as cellular drug efflux, alterations in apoptotic pathways, and the tumor microenvironment may play a role. oup.com Research into novel combretastatin analogs, such as imidazole-bridged derivatives, has shown activity in cell lines resistant to CA-4 and conventional chemotherapy, highlighting the potential for developing compounds that can overcome existing resistance mechanisms. mdpi.com

Cellular and Molecular Adaptations Leading to Diminished Response

The development of resistance to microtubule-targeting agents (MTAs), including combretastatins, represents a significant challenge in cancer therapy. While specific detailed studies focusing solely on the cellular and molecular adaptations leading to diminished response to this compound (CA-2) are less abundant in the literature compared to its closely related analog, Combretastatin A-4 (CA-4), insights can be drawn from the mechanisms of resistance observed for CA-4 and other colchicine-site binding agents due to their shared mechanism of action involving the disruption of microtubule dynamics through binding to tubulin nih.govresearchgate.netresearchgate.net. CA-2, like CA-4, binds to the colchicine (B1669291) binding site on β-tubulin, inhibiting tubulin polymerization and thereby disrupting microtubule function essential for cell division and vascular integrity researchgate.netacs.orgcsic.es.

Cellular and molecular adaptations contributing to diminished response or acquired resistance to combretastatins and other tubulin-binding agents are multifaceted and can involve alterations at the level of the drug target (tubulin), drug transport, and downstream cellular processes nih.govkent.ac.uk.

Alterations in Tubulin: A primary mechanism of resistance involves changes to tubulin itself, the drug's direct target. This can manifest as altered expression levels of specific β-tubulin isotypes or mutations within the tubulin protein kent.ac.ukamegroups.orgaacrjournals.org. Studies, particularly with CA-4, have indicated that altered expression of β-tubulin isotypes, such as βIII-tubulin, can play a role in resistance amegroups.orgaacrjournals.orgiiarjournals.org. For instance, while resistance to microtubule-stabilizing agents like paclitaxel (B517696) is often associated with increased βIII-tubulin expression, resistance to depolymerizing agents like vinblastine (B1199706) and potentially combretastatins may involve a reduction in this isotype amegroups.orgiiarjournals.org. Research on H460 human lung carcinoma cells resistant to CA-4 demonstrated alterations in total β-tubulin and specific isotypes, including a reduction in βIII-tubulin in the CA-4 resistant line compared to the parental line iiarjournals.org.

Drug Efflux by ABC Transporters: Increased expression and activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are well-established mechanisms of multidrug resistance (MDR) in cancer cells nih.govkent.ac.ukamegroups.orgaacrjournals.org. These transmembrane pumps can actively transport various chemotherapy drugs, including some tubulin-binding agents, out of the cell, thereby reducing intracellular drug concentration below therapeutic levels kent.ac.ukamegroups.orgaacrjournals.org. While some studies suggest that certain combretastatin analogs might evade Pgp-mediated efflux, acquired resistance to combretastatins can still involve the upregulation of these transporters oup.com.

Impaired Apoptotic Signaling and Mitotic Slippage: Combretastatins induce mitotic arrest by disrupting microtubule spindle formation, which typically leads to apoptosis in sensitive cells nih.govmdpi.com. However, resistance can arise from defects in the apoptotic pathway downstream of mitotic arrest amegroups.orgoup.com. Cancer cells may develop adaptations that allow them to survive prolonged mitotic arrest or undergo "mitotic slippage," exiting mitosis without completing cell division. This can result in aneuploidy and polyploidy, potentially contributing to increased genetic instability and a more aggressive phenotype amegroups.orgaacrjournals.org. Low expression of spindle checkpoint proteins like Mad1, Mad2, Bub1, and BubR1 has been correlated with resistance to antimitotic drugs like taxol, suggesting a similar mechanism could contribute to combretastatin resistance oup.com.

Detailed research findings on CA-2 resistance mechanisms specifically are limited, but studies on CA-4 provide valuable insights. For example, a study comparing H460 non-small cell lung carcinoma cells resistant to CA-4, paclitaxel, and vinblastine showed differential resistance levels and tubulin isotype alterations (Table 1) iiarjournals.org.

Table 1: Resistance Levels and β-Tubulin Isotype Alterations in H460 Resistant Cell Lines

| Cell Line | Resistance to CA-4 (Fold) | Resistance to Paclitaxel (Fold) | Resistance to Vinblastine (Fold) | Total β-Tubulin (Relative to Parental) | βI-Tubulin (Relative to Parental) | βIII-Tubulin (Relative to Parental) | βIV-Tubulin (Relative to Parental) |

| Parental H460 | 1 | 1 | 1 | 1 | 1 | 1 | 1 |

| H460/CA4-R | 3 | 10 | Negligible | Altered | Altered | Decreased | Altered |

| H460/Pac-R | Negligible | 10 | 3 | Altered | Altered | Increased | Altered |

| H460/Vin-R | Negligible | 11 | 5 | Altered | Altered | Decreased | Altered |

Note: Data adapted from a study on CA-4 resistant cells, illustrating potential mechanisms relevant to CA-2 due to similar action. iiarjournals.org

These findings underscore the complexity of resistance to tubulin-targeting agents, involving multiple cellular and molecular adaptations that can occur independently or in combination, leading to diminished response to compounds like this compound.

Future Trajectories in Combretastatin A 2 Research

Designing Next-Generation Analogues with Improved Preclinical Profiles

Future research on Combretastatin (B1194345) A-2 is heavily focused on the design and synthesis of next-generation analogues aimed at improving their preclinical profiles. This involves addressing limitations such as metabolic instability, low water solubility, and potential for cis-trans isomerization, which can lead to reduced activity. mdpi.comacs.org A key strategy involves replacing the cis-oriented double bond with heterocyclic moieties to create conformationally restricted analogues that are less prone to isomerization and may possess improved stability and potency. acs.orgnih.gov

Studies are exploring various heterocyclic scaffolds, including isoxazoles and 2-aminoimidazole-carbonyl groups, as replacements for the ethene bridge found in natural combretastatins. acs.orgacs.org For instance, diarylisoxazole analogues of Combretastatin A-4 have been synthesized and evaluated for their cytotoxicity and selectivity against various cancer cell lines, demonstrating the potential of this approach to yield compounds with desirable preclinical characteristics. acs.org Similarly, 2-aminoimidazole-carbonyl analogues of Combretastatin A-4 and A-1 have shown potent antiproliferative activities against cell lines such as HeLa and A549 lung carcinoma cells, with some exhibiting higher potency and improved selective cytotoxicity compared to the parent compounds. acs.org

Medicinal chemistry efforts are also directed at modifying the A and B rings of the combretastatin structure to enhance activity and tailor the properties of the resulting analogues. mdpi.com For example, studies have shown that the three methoxy (B1213986) groups on the A ring are crucial for pharmacophore activity, and modifications in this region can impact both cytotoxicity and solubility. mdpi.com The goal is to identify analogues with enhanced tubulin binding affinity, improved pharmacokinetic profiles, and potentially broader or more selective anticancer activity. nih.govmdpi.com

Strategies for Overcoming Preclinical Drug Resistance

Overcoming preclinical drug resistance is a significant challenge in the development of tubulin-targeting agents like combretastatins. Cancer cells can develop resistance through various mechanisms, including increased expression of efflux pumps such as P-glycoprotein (Pgp), mutations in tubulin, or alterations in cell cycle regulation. niper.gov.in

Research strategies to address preclinical resistance involve the design of analogues that are poor substrates for efflux pumps, thereby maintaining effective intracellular concentrations. niper.gov.in Additionally, exploring compounds that bind to distinct sites on tubulin or interfere with microtubule dynamics through alternative mechanisms could help circumvent resistance mediated by tubulin mutations. Combination therapies, integrating combretastatin analogues with other agents that target different pathways or resistance mechanisms, are also being investigated preclinically. researchgate.net

While specific detailed strategies for overcoming preclinical resistance directly related to Combretastatin A-2 were not extensively highlighted in the search results, the general approaches for tubulin inhibitors, including the development of analogues less susceptible to efflux pumps and the use of combination therapies, are relevant future directions. niper.gov.inresearchgate.net

Integration with Novel Preclinical Therapeutic Modalities

The integration of this compound research with novel preclinical therapeutic modalities holds promise for enhancing its antitumor efficacy. As vascular disrupting agents, combretastatins are particularly well-suited for combination strategies. wikipedia.orgnih.govresearchgate.net Preclinical studies are exploring combinations with conventional chemotherapy, radiation therapy, and targeted agents. The rationale behind these combinations is to exploit the ability of combretastatins to rapidly shut down tumor blood flow, which can then sensitize the remaining tumor cells to other treatments or target the hypoxic environment created by vascular disruption. wikipedia.orgnih.govresearchgate.net

Furthermore, Combretastatin A-4 has been explored as a payload in antibody-drug conjugates (ADCs) to achieve targeted delivery of the cytotoxic agent to tumor cells expressing specific antigens. researchgate.net This approach could potentially reduce systemic toxicity and increase the concentration of the drug within the tumor. Applying similar strategies to this compound or its potent analogues represents a potential future direction for preclinical investigation.

The development of novel drug delivery systems, such as nanoparticles or liposomes, could also improve the tumor-specific delivery and pharmacokinetic profile of this compound analogues, potentially increasing their efficacy and reducing off-target effects.

Challenges in Translational Research Pathways

Translational research, the process of moving scientific discoveries from the laboratory bench to clinical application, presents several challenges for compounds like this compound. hepi.ac.ukicaap.org Despite promising preclinical results for various combretastatin analogues, translating these findings into successful clinical outcomes has been challenging. rsc.org

One major challenge is the complexity of tumor biology and the heterogeneity of patient responses. While preclinical models provide valuable insights, they may not fully capture the intricacies of human tumors and the tumor microenvironment. hepi.ac.uk Identifying patient populations most likely to respond to this compound or its analogues based on specific biomarkers or genetic profiles is crucial for successful clinical translation. rsc.org

Another challenge lies in the pharmacokinetics and metabolism of combretastatins in humans, which can differ significantly from preclinical species. aacrjournals.org Ensuring adequate drug exposure at the tumor site while minimizing systemic toxicity requires careful formulation and dose optimization. mdpi.com

Regulatory hurdles and the significant financial investment required for clinical trials also pose substantial challenges in the translational pathway. hepi.ac.uk Effective communication and collaboration between researchers, clinicians, regulatory agencies, and pharmaceutical companies are essential to navigate these complexities and accelerate the translation of promising preclinical findings into new therapies for patients. hepi.ac.ukicaap.org

Q & A

Q. What experimental approaches are used to investigate CA-2’s mechanism of tubulin polymerization inhibition?

CA-2 disrupts microtubule dynamics by binding to the colchicine site on β-tubulin. Key methodologies include:

- Competitive binding assays : Measure displacement of radiolabeled colchicine to quantify CA-2’s binding affinity .

- In vitro tubulin polymerization assays : Monitor turbidity changes to assess inhibition kinetics .

- X-ray crystallography/structural modeling : Resolve binding conformations (e.g., CA-2’s 3,4,5-trimethoxyphenyl group orientation compared to CA-4) .

Q. What assays are standard for evaluating CA-2’s antiproliferative activity in cancer cell lines?

- MTT/SRB assays : Quantify cell viability after 48–72 hours of CA-2 exposure. Normalize results using non-cancerous cells (e.g., HaCaT, MDCK) to assess selectivity .

- Flow cytometry : Analyze cell cycle arrest (G2/M phase) and apoptosis via Annexin V/PI staining .

- Immunofluorescence microscopy : Visualize microtubule disruption using α-tubulin antibodies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of CA-2 derivatives across studies?

Discrepancies often arise from methodological variability. Strategies include:

- Standardizing assay conditions : Control pH, temperature, and tubulin isoform composition (e.g., bovine vs. human) .

- Cross-validation with orthogonal techniques : Combine competitive binding assays with molecular docking to reconcile biochemical and computational data .

- Meta-analysis : Systematically compare datasets using tools like PRISMA guidelines to identify confounding variables .

Q. What structural modifications enhance CA-2’s potency while minimizing toxicity?

Structure-activity relationship (SAR) studies highlight:

- Methylenedioxy spacers : Polymethylene bridges between aromatic rings improve solubility and metabolic stability (e.g., analogs with 2–3 methylene units show IC50 values <10 nM in HeLa cells) .

- Substituent optimization : 3-Hydroxy or halogen (Br/F) groups on ring B enhance tubulin binding via hydrogen bonding or hydrophobic interactions .

- Conformational restriction : Replace the cis-olefin with heterocycles (imidazole, pyrazole) to maintain bioactive geometry .

Q. How can computational methods guide the design of CA-2 analogs with improved pharmacokinetic profiles?

- Molecular docking : Predict binding poses in the colchicine domain using software like AutoDock Vina (e.g., CA-2’s trimethoxyphenyl group aligns with Tyrβ224 and Cysβ241 residues) .

- ADMET prediction : Use QikProp or SwissADME to optimize logP (<5), polar surface area (>60 Ų), and cytochrome P450 interactions .

- Molecular dynamics simulations : Assess binding stability over time (e.g., 100-ns simulations to evaluate RMSD fluctuations) .

Q. What strategies mitigate off-target effects when testing CA-2 in vivo?

- Prodrug design : Phosphate prodrugs (e.g., CA-4 phosphate) improve water solubility and reduce acute toxicity .

- Dose scheduling : Intermittent dosing (e.g., weekly administration) balances efficacy with vascular recovery in normal tissues .

- Biomarker monitoring : Track circulating endothelial cells (CECs) and VEGF levels to assess vascular-targeting specificity .

Methodological Best Practices

Q. How should researchers address reproducibility challenges in CA-2 studies?

- Detailed protocols : Document buffer compositions, cell passage numbers, and tubulin sources .

- Data transparency : Share raw datasets (e.g., dose-response curves, microscopy images) as supplementary materials .

- Collaboration with biostatisticians : Ensure power calculations and statistical tests (e.g., ANOVA with Tukey post hoc) are appropriately applied .

Q. What ethical considerations apply to preclinical studies of CA-2 derivatives?

- Animal welfare compliance : Follow ARRIVE guidelines for tumor xenograft models (e.g., limit tumor volume to ≤1.5 cm³) .

- Institutional Review Board (IRB) approval : Required for studies involving patient-derived cells or tissues .

Tables for Quick Reference

Q. Table 1. Key Structural Features of CA-2 Analogues and Their Antiproliferative Activity

| Modification | IC50 (nM) in HeLa Cells | Selectivity Index (Cancer/Normal) | Reference |

|---|---|---|---|

| CA-2 (parent) | 2.5 | 8.2 | |

| 3-Bromo CA-2 | 1.8 | 12.4 | |

| Methylenedioxy (n=2) | 0.9 | 15.7 | |

| Pyrazole-bridged CA-2 | 3.4 | 6.9 |

Q. Table 2. Common Pitfalls in CA-2 Research and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.